molecular formula C6H8Cl2N2 B1431293 5-(Chloromethyl)-2-methylpyrimidine hydrochloride CAS No. 1427367-66-5

5-(Chloromethyl)-2-methylpyrimidine hydrochloride

Cat. No.: B1431293
CAS No.: 1427367-66-5
M. Wt: 179.04 g/mol
InChI Key: YMCHHDMKAXRBFM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methylpyrimidine hydrochloride: is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-2-methylpyrimidine hydrochloride typically involves the chloromethylation of 2-methylpyrimidine. One common method includes the reaction of 2-methylpyrimidine with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl group at the 5-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methylpyrimidine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of derivatives with different chemical properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-(aminomethyl)-2-methylpyrimidine or 5-(thiomethyl)-2-methylpyrimidine can be formed.

    Oxidation Products: Oxidation can lead to the formation of 5-(chloromethyl)-2-methylpyrimidine N-oxide.

    Reduction Products: Reduction can yield 5-(hydroxymethyl)-2-methylpyrimidine.

Scientific Research Applications

Chemistry: 5-(Chloromethyl)-2-methylpyrimidine hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility in chemical reactions makes it a useful precursor in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methylpyrimidine hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
  • 5-(Chloromethyl)-2-methylimidazole
  • 5-(Chloromethyl)-2-methylthiazole

Comparison: 5-(Chloromethyl)-2-methylpyrimidine hydrochloride is unique due to its pyrimidine ring structure, which imparts distinct chemical properties compared to imidazole or thiazole derivatives. The presence of the chloromethyl group at the 5-position and the methyl group at the 2-position provides specific reactivity patterns that can be exploited in various chemical transformations.

Properties

IUPAC Name

5-(chloromethyl)-2-methylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-5-8-3-6(2-7)4-9-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCHHDMKAXRBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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